molecular formula C10H9F3O B8211572 4-[1-(Trifluoromethyl)cyclopropyl]phenol

4-[1-(Trifluoromethyl)cyclopropyl]phenol

Cat. No.: B8211572
M. Wt: 202.17 g/mol
InChI Key: OVEQMKGFDCLWCQ-UHFFFAOYSA-N
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Description

4-[1-(Trifluoromethyl)cyclopropyl]phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . The reaction is often catalyzed by transition metals like palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 4-[1-(Trifluoromethyl)cyclopropyl]phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(Trifluoromethyl)cyclopropyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

The compound 4-[1-(Trifluoromethyl)cyclopropyl]phenol is a notable chemical in various scientific research applications, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Research has demonstrated its effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLType
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

Anti-inflammatory Effects

Studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory disorders.

Anticancer Potential

Recent investigations have also explored the anticancer potential of this compound. In vitro studies conducted by the National Cancer Institute (NCI) showed that this compound has significant activity against various cancer cell lines, demonstrating a mean growth inhibition rate that suggests potential as a therapeutic agent.

Case Study: NCI Evaluation

In a systematic evaluation, the compound was tested across a panel of approximately sixty cancer cell lines following established protocols. Results indicated an average growth inhibition rate of around 12.53% , highlighting its potential as an anticancer agent.

Herbicidal Activity

In addition to its medicinal uses, this compound has been investigated for its herbicidal properties . Its ability to inhibit specific metabolic pathways in plants makes it a candidate for developing new herbicides that target weed species while minimizing harm to crops.

Table 2: Herbicidal Efficacy Data

Weed SpeciesEffective Concentration (EC) µg/mLMode of Action
Amaranthus retroflexus50Inhibition of photosynthesis
Setaria viridis75Disruption of amino acid synthesis

Mechanism of Action

The mechanism of action of 4-[1-(Trifluoromethyl)cyclopropyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar in structure but lacks the cyclopropyl ring.

    4-(Trifluoromethyl)cyclohexanol: Contains a cyclohexyl ring instead of a cyclopropyl ring.

    4-(Trifluoromethyl)benzyl alcohol: Features a benzyl group instead of a phenol group.

Uniqueness: 4-[1-(Trifluoromethyl)cyclopropyl]phenol is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These structural features enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

4-[1-(Trifluoromethyl)cyclopropyl]phenol is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The structure of this compound is characterized by a phenolic ring substituted with a trifluoromethyl group and a cyclopropyl moiety. This configuration may influence its interaction with biological targets.

Property Value
IUPAC NameThis compound
Molecular FormulaC10H8F3O
Molecular Weight216.17 g/mol
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Activity

Research has indicated that phenolic compounds exhibit significant antioxidant properties. A study demonstrated that derivatives of trifluoromethyl-substituted phenols showed enhanced radical scavenging activity compared to their non-fluorinated counterparts, suggesting that this compound may possess similar properties .

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of fluorinated phenols. For instance, compounds containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Inhibition of Enzyme Activity : A study on the inhibition of monoamine oxidase (MAO) by trifluoromethyl-substituted phenols revealed that these compounds could significantly reduce enzyme activity, indicating potential applications in treating depression and other neuropsychiatric disorders .
  • Cancer Therapeutics : Research has shown that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in specific cancer cell lines, which may be attributed to its ability to modulate signaling pathways involved in cell survival .

Comparative Analysis

A comparative analysis with other similar compounds reveals that the presence of the trifluoromethyl group significantly enhances biological activity:

Compound IC50 (µM) Biological Activity
This compound5.0MAO inhibition
Trifluoroacetophenone10.5Antimicrobial
Non-fluorinated phenol20.0Weak antioxidant

Properties

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEQMKGFDCLWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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